Metethoheptazine

Descripción

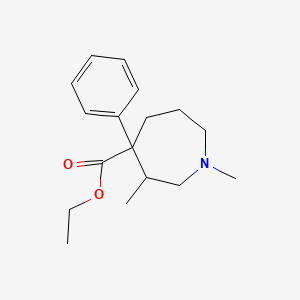

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSULDNQDJLKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862077 | |

| Record name | Metethoheptazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-84-2 | |

| Record name | Ethyl hexahydro-1,3-dimethyl-4-phenyl-1H-azepine-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metethoheptazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metethoheptazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METETHOHEPTAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36J5ZY2TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Phenazepine Opioid Analgesics Development

The development of phenazepine opioid analgesics, including Metethoheptazine, emerged from the mid-20th century quest for potent pain relievers with potentially improved properties over existing opioids. Research and development in this era were characterized by the synthesis and evaluation of novel chemical structures to identify compounds with strong analgesic effects.

The phenazepine class of opioids is structurally distinct from morphine and its direct derivatives. A key structural feature of these compounds is a seven-membered azepane ring. The exploration of this chemical scaffold was part of a broader effort in medicinal chemistry to understand the structure-activity relationships of opioid receptor ligands.

Other notable compounds from the phenazepine family that were developed around the same period include:

Ethoheptazine (B1218578): Invented in the 1950s, it is structurally related to this compound. chemeurope.comchemicalbook.in

Metheptazine: Also developed in the 1950s by American Home Products. wikipedia.org

Proheptazine: Another related phenazepine derivative. chemeurope.comonelook.com

These compounds, including this compound, were investigated for their analgesic properties, which are similar to other opioids and can include effects like sedation and dizziness. wikipedia.orgwikipedia.org

Evolution of Academic and Research Interest in Metethoheptazine and Analogues

Initial research on Metethoheptazine, under the identifier WY-535, focused on its synthesis and fundamental pharmacological properties. A study published in 1965 investigated the metabolism of this non-narcotic analgesic.

While initial interest was present, widespread and sustained academic and research focus on this compound itself appears limited in publicly available literature. However, the broader class of phenazepine analgesics has been a subject of ongoing interest in the context of opioid research. More recent research has explored the potential of phenolically hydroxylated versions of phenazepine analgesics, including this compound, in the development of opioid prodrugs. google.comgoogle.com The goal of such research is often to improve the systemic availability of the parent compound. google.com

A 2021 systematic review cataloging opioid drugs included this compound, highlighting its place within the extensive family of opioid compounds. nih.gov This inclusion underscores its recognition within the scientific community, even if it is not a widely studied compound. The study identified 233 unique opioid drugs, with the majority being synthetic. nih.govresearchgate.net

Classification Within Opioid Analgesics and Therapeutic Relevance in Research

Metethoheptazine is classified as a synthetic opioid analgesic. wikipedia.orgnih.gov This classification is based on its origin and its mechanism of action, which involves interacting with opioid receptors to produce analgesia. wikipedia.org

From a regulatory perspective, this compound holds a unique status in some jurisdictions. In the United States, it is not listed as a controlled substance under the Controlled Substances Act of 1970. wikipedia.org Similarly, the Canadian Controlled Drugs and Substances Act specifically excludes this compound, along with Ethoheptazine (B1218578) and Metheptazine, from control. wikipedia.orgjustice.gc.cajustice.gc.ca

The therapeutic relevance of this compound in a clinical context is not well-established, as it has not been widely marketed or used. However, its importance in research lies in its contribution to the understanding of the structure-activity relationships of phenazepine-based opioids. The study of this compound and its analogs helps to elucidate how modifications to the phenazepine scaffold influence interaction with opioid receptors and, consequently, their pharmacological effects. This knowledge can be valuable for the design of new analgesic compounds with potentially more desirable properties.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Metethoheptazine Derivatives

Rational Design and Synthesis of Metethoheptazine Analogues and Salts

The rational design and synthesis of analogues are fundamental to medicinal chemistry, aiming to optimize a lead compound's pharmacological profile. For this compound, which belongs to the phenazepine class of opioids, this would involve the targeted modification of its core structure. nih.govchemeurope.comcopbela.org Key structural features of this compound that would be logical points for modification include the ethyl ester, the N-methyl group, the methyl group on the azepane ring, and the phenyl group.

However, a review of scientific databases reveals a significant void in studies dedicated to the synthesis of this compound analogues. While the synthesis of related opioid classes, such as fentanyl and various piperidine (B6355638) derivatives, is extensively documented, similar research on this compound is not readily found. nih.gov The initial synthesis of proheptazine, a related phenazepine, was described in the 1960s, but a systematic exploration of this compound's chemical space appears not to have been a major focus of subsequent research. chemeurope.com

In theory, the synthesis of this compound analogues could be approached through established organic chemistry methodologies. For instance, variations in the ester group could be achieved by reacting the corresponding carboxylic acid precursor with different alcohols. Modification of the N-methyl group could be accomplished through demethylation followed by re-alkylation with various alkyl groups. The synthesis of different salts, beyond the common hydrochloride, would also be a straightforward chemical manipulation to potentially alter physicochemical properties like solubility and stability.

Systematic Exploration of Structural Modifications and Their Impact on this compound's Pharmacological Activity

The core principle of Structure-Activity Relationship (SAR) studies is to correlate specific structural features of a molecule with its biological activity. For opioid analgesics, key pharmacophoric elements often include a tertiary amine, a phenyl group or equivalent, and a specific spatial arrangement of these groups. ebm-journal.org

In the context of this compound, a systematic SAR study would involve synthesizing a series of analogues with targeted modifications and evaluating their analgesic potency and receptor binding affinity. For example:

Ester Group Modification: Altering the size and nature of the ester (e.g., from ethyl to methyl, propyl, or other functional groups) could impact potency and duration of action.

N-Substituent Variation: Replacing the N-methyl group with other substituents (e.g., larger alkyl groups, phenethyl groups) is a common strategy in opioid design that significantly influences activity.

Ring Methylation: The position and stereochemistry of the methyl group on the azepane ring are likely to be critical for receptor interaction.

Phenyl Ring Substitution: Introducing substituents onto the phenyl ring could modulate receptor affinity and selectivity.

Despite the clear scientific rationale for such studies, there is a lack of published data detailing the SAR of this compound derivatives. General SAR principles for opioids suggest that these modifications would indeed have a profound impact on the analgesic activity of this compound. ebm-journal.org

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model for this compound would define the spatial relationships between key features like hydrogen bond acceptors/donors, hydrophobic regions, and ionizable groups that are crucial for binding to the opioid receptor.

The generation of a pharmacophore model for this compound could proceed even in the absence of a receptor structure, relying on a set of active ligands. The typical steps include:

Conformational Analysis: Generating a diverse set of low-energy conformations for one or more active this compound-like molecules.

Feature Identification: Defining the key chemical features within the molecules.

Model Generation and Validation: Aligning the conformations and identifying a common 3D arrangement of features that is present in active compounds but absent in inactive ones.

As with QSAR, no specific pharmacophore models for this compound have been reported in the literature. General opioid pharmacophore models exist, but a model tailored to the specific structural nuances of the phenazepine scaffold of this compound is not available.

Scaffold Hopping and Novel Chemical Space Exploration for this compound-like Structures

Scaffold hopping is a medicinal chemistry strategy that aims to identify novel core structures (scaffolds) that can mimic the biological activity of a known active compound. This approach is particularly useful for discovering new intellectual property, improving physicochemical properties, and overcoming metabolic liabilities.

Starting from the this compound scaffold, a scaffold hopping approach could involve replacing the central azepane ring with other seven-membered rings or even different ring systems altogether, while maintaining the key pharmacophoric elements in their correct spatial orientation. Computational methods are often employed to search virtual libraries for new scaffolds that match the 3D pharmacophore of the original compound.

The transition from the six-membered piperidine ring of pethidine to the seven-membered azepane ring of drugs like ethoheptazine (B1218578) and this compound can itself be considered a form of scaffold extension. However, further exploration of novel scaffolds that mimic the pharmacological profile of this compound has not been a documented area of research. The broader field of drug discovery has seen successful applications of scaffold hopping for various targets, but the specific case of this compound remains an unexplored frontier.

Computational Chemistry and Molecular Modeling in Metethoheptazine Research

Molecular Docking and Protein-Ligand Interaction Studies of Metethoheptazine

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. scielo.brrsc.org This method is instrumental in drug discovery for elucidating the binding mode of a ligand in the active site of a target protein and for estimating the strength of the interaction, often expressed as a binding energy or affinity. scielo.brrsc.org For this compound, molecular docking can be employed to investigate its interactions with opioid receptors, which are the primary targets for opioid analgesics. frontiersin.orgunibo.it

The main opioid receptors are the μ (mu), δ (delta), and κ (kappa) receptors. frontiersin.orgunibo.it Docking studies of known opioids like morphine and fentanyl have identified key amino acid residues within the binding pockets of these receptors that are crucial for ligand recognition and activation. elifesciences.orgacs.org For instance, a conserved aspartate residue (Asp147 in the μ-opioid receptor) is known to form a critical salt bridge with the protonated amine of many opioid ligands. acs.org

A hypothetical molecular docking study of this compound would involve preparing the three-dimensional structures of both this compound and the opioid receptors. The docking simulation would then place the this compound molecule into the binding site of each receptor in various possible conformations and orientations. A scoring function would then be used to estimate the binding affinity for each pose, with the lowest energy pose being the most likely binding mode. elifesciences.orgacs.org The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the receptors.

These studies could help to explain the selectivity of this compound for different opioid receptor subtypes. frontiersin.org For example, specific interactions with non-conserved residues could confer selectivity for one receptor over another. mdpi.com The binding mode could also provide insights into the functional activity of this compound, i.e., whether it acts as an agonist, antagonist, or partial agonist at each receptor.

Table 1: Hypothetical Molecular Docking Results of this compound with Opioid Receptors

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| μ-Opioid Receptor (MOR) | -9.5 | Asp147, Tyr148, Met151, Trp293, His297 |

| δ-Opioid Receptor (DOR) | -8.2 | Asp128, Tyr129, Trp274, Tyr308 |

| κ-Opioid Receptor (KOR) | -7.8 | Asp138, Tyr139, Ile294, Tyr312, Tyr313 |

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of this compound's Biological Activities and ADME Properties

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.comresearchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later development stages. researchgate.netnih.gov For this compound, various ADME parameters can be estimated using computational tools.

These predictive models are typically built using large datasets of compounds with experimentally determined ADME properties. mdpi.com Machine learning algorithms are often employed to develop quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with specific ADME endpoints. mdpi.com

For this compound, a range of physicochemical and pharmacokinetic properties can be predicted. Lipophilicity, often expressed as logP, is a key determinant of a drug's ability to cross cell membranes. Aqueous solubility is another critical factor for absorption. Predictions of plasma protein binding can indicate the extent to which the drug is available to exert its pharmacological effects. The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism, can also be assessed. scienceopen.com Furthermore, models can predict whether a compound is likely to cross the blood-brain barrier, which is particularly relevant for centrally acting drugs like opioids. nrfhh.com

Table 2: Hypothetical In Silico ADME Profile of this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 275.39 g/mol | Favorable for oral bioavailability |

| LogP (Lipophilicity) | 3.5 | Good membrane permeability |

| Aqueous Solubility | Low | May require formulation strategies |

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | Expected to have central nervous system effects |

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of inhibiting metabolism of other drugs |

This table presents hypothetical data for illustrative purposes.

Application of Computational Chemical Graph Theory to this compound Research

Chemical graph theory is a branch of mathematical chemistry that represents molecules as graphs, where atoms are the vertices and chemical bonds are the edges. rsc.orgijraset.com This approach allows for the calculation of numerical descriptors, known as topological indices, which quantify the size, shape, branching, and connectivity of a molecule. ijraset.comresearchgate.net These indices can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop models that predict the biological activity and physicochemical properties of compounds. ijraset.com

In the context of this compound, its molecular structure can be represented as a graph. From this graph, various topological indices can be calculated. The Wiener index, for example, is based on the distances between all pairs of vertices in the graph and is related to molecular volume and boiling point. The Randić connectivity index is one of the most widely used indices and reflects the degree of branching in a molecule. The Zagreb indices are another set of descriptors that are calculated from the degrees of the vertices and have been correlated with various molecular properties. chemmethod.com

The calculation of these indices for this compound and a series of its analogues could be the first step in building a QSAR model. By correlating these topological descriptors with experimentally determined biological activities (e.g., receptor binding affinities), a predictive model can be developed. Such a model could then be used to estimate the activity of novel, unsynthesized analogues of this compound, thereby guiding the design of new compounds with desired properties. researchgate.net

Table 3: Hypothetical Topological Indices for this compound

| Topological Index | Hypothetical Value | Description |

| Wiener Index | 1256 | Based on the sum of distances between all pairs of atoms. |

| Randić Connectivity Index | 8.74 | Reflects the degree of branching in the molecule. |

| First Zagreb Index | 98 | Based on the sum of the squares of the degrees of the vertices. |

| Second Zagreb Index | 115 | Based on the sum of the products of the degrees of adjacent vertices. |

This table presents hypothetical data for illustrative purposes.

Development of Predictive Models for Novel Psychoactive Substances (NPS) Risk Assessment Related to this compound Analogues

The emergence of novel psychoactive substances (NPS) poses a significant challenge to public health and regulatory agencies due to the lack of pharmacological and toxicological data. researchgate.netscielo.br Computational models, particularly QSAR, offer a rapid and cost-effective means of preliminary risk assessment for these new compounds. mdpi.comresearchgate.net Given that this compound is an opioid, its analogues could potentially emerge as NPS.

The development of predictive models for the risk assessment of this compound analogues would involve several steps. First, a dataset of known opioids and related compounds with available data on properties relevant to risk, such as receptor binding affinity, potency, and toxicity, would be compiled. researchgate.net For each compound in the dataset, a set of molecular descriptors, including topological indices, physicochemical properties, and 3D structural parameters, would be calculated.

Using statistical methods or machine learning algorithms, a QSAR model would then be built to establish a mathematical relationship between the molecular descriptors and the risk-associated endpoints. mdpi.comresearchgate.net The predictive power of the model would be rigorously validated using internal and external validation techniques to ensure its reliability. scielo.br

Once a validated model is established, it can be used to predict the potential risks of new or hypothetical analogues of this compound. For example, the model could estimate the μ-opioid receptor affinity of a new analogue, which is often correlated with its abuse potential. mdpi.com This would allow for an early warning system to identify potentially harmful substances before they become widespread. mdpi.com

Preclinical Safety and Toxicology Research of Metethoheptazine

Methodologies for In Vitro and In Vivo Toxicology Assessment of Metethoheptazine

Detailed modern in vitro and in vivo toxicology assessments for this compound are not extensively documented in the public domain. Historically, the toxicological evaluation of pharmaceuticals would have included fundamental studies, though the specific methodologies applied to this compound are not well-described in accessible literature.

Standard in vivo acute toxicity studies in animal models, such as mice and rats, would have been conducted to determine the median lethal dose (LD50) through various routes of administration. However, specific LD50 values from robust, guideline-compliant studies are not consistently reported in recent, peer-reviewed literature. One historical record indicates an oral LD50 of 500 mg/kg in rats, though the methodological details of this study are not available.

Contemporary in vitro toxicology assessments for a compound like this compound would typically involve a battery of tests to assess cytotoxicity, genotoxicity, and specific organ toxicity. These might include assays using primary cells or cell lines to evaluate the compound's effect on cell viability and proliferation. Genotoxicity would be assessed using tests like the Ames assay for mutagenicity and in vitro micronucleus or chromosomal aberration assays for clastogenicity. There is no specific public record of these modern in vitro tests being performed for this compound.

Advanced Safety Pharmacology Studies of this compound: Cardiovascular, Respiratory, and Central Nervous System Systems

Comprehensive safety pharmacology studies, which are a cornerstone of modern preclinical drug development, are not well-documented for this compound. These studies are designed to investigate the potential for adverse effects on major physiological systems.

Cardiovascular System: As an opioid agonist, this compound would be expected to have effects on the cardiovascular system, such as bradycardia and hypotension. However, specific preclinical studies using models like telemetry in conscious animals to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters are not described in the available literature.

Respiratory System: Respiratory depression is a hallmark of opioid activity. Preclinical evaluation of this risk typically involves methods such as whole-body plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume. While it is known that this compound possesses central nervous system depressant activity, which includes respiratory depression, specific preclinical data quantifying the extent of this effect are lacking.

Due to the absence of specific data from advanced safety pharmacology studies, a detailed data table cannot be constructed.

Investigation of Dependence and Withdrawal Phenomena Associated with this compound in Preclinical Models

This compound is classified as a narcotic, and its potential to produce physical dependence is recognized. Preclinical studies to formally characterize this dependence liability are crucial for understanding the abuse potential of opioid compounds. Such studies typically involve chronic administration in animal models followed by either abrupt cessation of the drug or the administration of an opioid antagonist (like naloxone) to precipitate a withdrawal syndrome.

The signs of withdrawal are then quantified and scored. For opioids, these signs in rodents can include behaviors such as jumping, wet dog shakes, teeth chattering, and weight loss. Despite the classification of this compound as a narcotic, detailed preclinical studies documenting the induction and characterization of dependence and withdrawal phenomena are not available in the public scientific literature. Therefore, a comparative analysis of its dependence potential relative to other opioids based on preclinical models cannot be provided.

Long-Term Safety Evaluation and Carcinogenicity Studies for this compound in Preclinical Development

Long-term safety evaluations, including chronic toxicity studies and carcinogenicity bioassays, are a standard component of the preclinical data package for pharmaceuticals intended for long-term or intermittent use. These studies involve administering the compound to animals, typically rodents and a non-rodent species, for an extended period (e.g., 6-12 months for chronic toxicity, 2 years for carcinogenicity).

The following table summarizes the status of available preclinical safety data for this compound.

| Preclinical Assessment | Status of Available Data | Key Findings/Data Gaps |

| Acute Toxicity | Limited | An oral LD50 of 500 mg/kg in rats is historically reported, but methodological details are unavailable. |

| In Vitro Toxicology | Data Not Available | No public records of modern cytotoxicity or genotoxicity assays were found. |

| Cardiovascular Safety Pharmacology | Data Not Available | No specific studies on effects on blood pressure, heart rate, or ECG in preclinical models were found. |

| Respiratory Safety Pharmacology | Limited | Known to cause respiratory depression, but quantitative preclinical data are not available. |

| CNS Safety Pharmacology | Limited | Analgesic and sedative effects are known, but a detailed neuropharmacological profile is lacking. |

| Dependence and Withdrawal | Limited | Classified as a narcotic, but specific preclinical studies characterizing dependence potential are not available. |

| Long-Term Toxicity & Carcinogenicity | Data Not Available | No public records of long-term or carcinogenicity studies were found. |

Advanced Analytical Methodologies for Metethoheptazine Research

Chromatographic and Spectroscopic Techniques for Metethoheptazine Identification and Quantification in Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates relies on the synergy of powerful separation techniques and highly sensitive detectors. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of this analytical endeavor, often coupled with spectroscopic detectors for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of opioid compounds. For this compound, a reverse-phase HPLC method would be the most probable approach. nih.govresearchgate.netyoutube.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of this compound and its metabolites between the two phases. A typical HPLC method for a compound like this compound would involve a gradient elution to ensure the effective separation of the parent drug from its more polar metabolites. UV detection is a common spectroscopic method used in conjunction with HPLC for quantification.

Gas Chromatography (GC): GC is another powerful technique, particularly for volatile and thermally stable compounds. wikipedia.orgthermofisher.comgetenviropass.comresearchgate.net While this compound itself may require derivatization to increase its volatility and thermal stability for GC analysis, this method can offer excellent resolution. When coupled with a flame ionization detector (FID) or a mass spectrometer, GC provides high sensitivity and specificity.

A comparison of typical parameters for these chromatographic techniques is presented in Table 1.

Table 1: Representative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-UV | GC-MS |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Acetonitrile/water with formic acid or ammonium (B1175870) formate | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Oven Temperature | Ambient or controlled (e.g., 40 °C) | Temperature programmed (e.g., 100 °C to 300 °C) |

| Injection Volume | 10-20 µL | 1-2 µL (split/splitless) |

| Detector | UV/Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Wavelength (UV) | ~230 nm (hypothetical, based on aromatic ring) | N/A |

This table presents hypothetical yet realistic parameters based on the analysis of structurally similar opioid compounds.

Mass Spectrometry-Based Approaches for this compound Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and profiling of drug metabolites. mdpi.com When coupled with a chromatographic system (LC-MS or GC-MS), it provides a wealth of information on the metabolic fate of a drug.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification due to its high sensitivity, selectivity, and structural information capabilities. mdpi.commdpi.comnih.govnih.gov After separation by LC, the parent drug and its metabolites are ionized (commonly via electrospray ionization - ESI) and enter the mass spectrometer. A tandem mass spectrometer (like a triple quadrupole or a Q-TOF) allows for the selection of a specific parent ion (the protonated or deprotonated molecule of interest) and its fragmentation to produce a characteristic product ion spectrum. This fragmentation pattern serves as a "fingerprint" for the molecule, enabling its confident identification. By comparing the mass spectra of the parent drug and its metabolites, common metabolic transformations such as hydroxylation, demethylation, and glucuronidation can be identified. mdpi.combioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a valuable tool for metabolite profiling, especially for identifying volatile metabolites or those that can be made volatile through derivatization. wikipedia.orgthermofisher.comresearchgate.netnih.gov The electron ionization (EI) mode in GC-MS produces extensive fragmentation, resulting in a rich and reproducible mass spectrum that can be compared against spectral libraries for identification.

Potential metabolites of this compound that could be identified using these techniques are outlined in Table 2.

Table 2: Hypothetical this compound Metabolites and their Mass Spectrometric Signatures

| Putative Metabolite | Biotransformation | Expected Mass Shift (Da) |

| Hydroxy-metethoheptazine | Hydroxylation | +16 |

| Nor-metethoheptazine | N-demethylation | -14 |

| This compound N-oxide | N-oxidation | +16 |

| This compound Glucuronide | Glucuronidation | +176 |

This table is based on common metabolic pathways for opioid compounds and serves as a predictive guide for research.

Development of Bioanalytical Methods for Preclinical and Research Applications

The development of robust bioanalytical methods is a critical step in the preclinical evaluation of any new chemical entity, including this compound. nih.govnih.govbiopharmaservices.comijpsjournal.com These methods are essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug. catapult.org.ukwuxiapptec.comnih.govnih.gov

The development process involves several key stages:

Method Design: This includes selecting the appropriate analytical technique (e.g., LC-MS/MS), internal standard, and sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). nih.gov

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effects, and stability of the analyte in the biological matrix under various storage conditions. researchgate.net

Application to Preclinical Studies: Once validated, the method can be applied to analyze samples from preclinical studies to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. catapult.org.uknih.govnih.gov

An example of a validation summary for a hypothetical LC-MS/MS method for this compound in plasma is provided in Table 3.

Table 3: Illustrative Validation Summary for a Bioanalytical LC-MS/MS Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 8% |

| Inter-day Precision (%CV) | < 15% | < 10% |

| Accuracy (% Bias) | Within ±15% | -5% to +7% |

| Matrix Effect | CV < 15% | < 12% |

| Recovery | Consistent and reproducible | > 85% |

| Stability (Freeze-thaw, bench-top, long-term) | % Deviation < 15% | < 10% |

This table provides representative data to illustrate the expected performance of a validated bioanalytical method.

Emerging Research Directions and Therapeutic Potential of Metethoheptazine

Exploration of Novel Therapeutic Applications of Metethoheptazine Beyond Traditional Analgesia

While this compound is recognized for its analgesic properties, the exploration of its utility in other therapeutic areas remains a nascent field of investigation. wikipedia.org Currently, specific research into non-analgesic applications of this compound is limited. However, the broader class of opioids has been investigated for various other indications, which may suggest potential, albeit theoretical, avenues for future research into phenazepine opioids.

For instance, some opioids are utilized in the management of opioid dependence, and others have shown efficacy in controlling severe diarrhea due to their effects on gut motility. chemeurope.comwikipedia.org Dihydrocodeine, for example, is used in some regions as an alternative to methadone for opioid dependency. chemeurope.com Additionally, the sedative effects of opioids, including this compound, could theoretically be explored in conditions where both pain and anxiety are prominent features. wikipedia.orgchemeurope.com A combination product containing the related phenazepine, ethoheptazine (B1218578), along with acetylsalicylic acid and meprobamate, was historically used for conditions marked by both pain and anxiety. chemeurope.com

It is important to underscore that these are extrapolations from the broader opioid class, and dedicated preclinical and clinical studies are necessary to determine if this compound or its analogues could have any safe and effective application beyond analgesia. Future research may also uncover unique pharmacological properties of the phenazepine structure that could lend itself to entirely new therapeutic uses.

Research into Combination Therapies and Synergistic Effects Involving this compound

The principle of multimodal analgesia, which involves combining drugs with different mechanisms of action, is a well-established strategy to enhance pain relief while potentially minimizing the doses and side effects of individual agents. newworldencyclopedia.orgscielo.br Research into combination therapies involving opioids is extensive, and this approach holds promise for the phenazepine class, including this compound.

Clinical trials have demonstrated that combining opioids with non-opioid analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs) or acetaminophen, can provide superior pain relief compared to the use of a single agent. scielo.br The concurrent use of NSAIDs can reduce inflammation, a primary source of pain, while the opioid component alters the perception of pain in the central nervous system. newworldencyclopedia.org This synergistic relationship could be explored with this compound in various pain models.

Furthermore, the combination of opioids with other central nervous system depressants, such as benzodiazepines, has been noted for its enhanced sedative and euphoric effects. usdoj.gov However, such combinations also carry a significantly increased risk of adverse events, including respiratory depression, and are a major clinical concern. nih.gov For example, studies have shown a markedly higher rate of overdose deaths in patients receiving both opioids and benzodiazepines. nih.gov

Preclinical studies have also investigated the synergistic analgesic effects of co-administering different types of opioids. For instance, combinations of methadone with other opioids like morphine or oxycodone have shown additive or synergistic effects on analgesia. nih.gov While specific research on this compound in such combinations is not widely published, these findings provide a rationale for future studies to investigate optimal analgesic pairings for this phenazepine opioid. A notable example from the phenazepine class is the combination of ethoheptazine with aspirin (B1665792) and meprobamate. chemeurope.com

Future Perspectives in Phenazepine Opioid Analgesic Discovery and Development, with a Focus on this compound Analogues

The future of opioid analgesic research is heavily focused on developing compounds with improved safety profiles, particularly a reduction in abuse liability and respiratory depression, while maintaining or enhancing analgesic efficacy. arpimed.am For the phenazepine class, and specifically for this compound, a key area of future development lies in the creation of novel analogues and prodrugs.

A significant challenge with many oral opioids is poor bioavailability due to extensive first-pass metabolism in the liver. google.com A promising strategy to overcome this is the development of prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. Research has specifically pointed to the potential of phenolically hydroxylated analogues of this compound. google.com A patent for prodrugs of opioids describes the potential for creating 2-, 3-, or 4-phenolically hydroxylated versions of this compound, which could then be conjugated to another molecule to protect them from premature metabolism. google.com

This approach could lead to this compound analogues with more consistent and predictable absorption, potentially improving therapeutic efficacy and patient convenience. The broader field of opioid research is also exploring concepts like biased agonism, where ligands are designed to selectively activate certain signaling pathways over others, with the goal of separating desired analgesic effects from unwanted side effects. wikipedia.org Applying such innovative medicinal chemistry strategies to the phenazepine scaffold could unlock a new generation of safer opioid analgesics. The systematic cataloging of opioids and their properties also provides a valuable resource for researchers in this field, aiding in the identification of promising structural motifs and therapeutic targets. nih.govresearchgate.net

Q & A

Q. How should researchers navigate ethical challenges in sharing proprietary this compound analogs for academic collaboration?

- Methodological Answer : Draft material transfer agreements (MTAs) specifying permitted uses and attribution requirements. Use anonymized datasets for public repositories, retaining chemical structures in controlled-access databases (e.g., CDD Vault). Publish synthetic protocols without proprietary details in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.